Dabigatran etexilate-d13

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran etexilate-d13 is a deuterium-labeled derivative of dabigatran etexilate, an oral anticoagulant used to prevent venous thromboembolic events and strokes in patients with atrial fibrillation or those who have undergone hip or knee replacement surgery . The deuterium labeling is used to facilitate pharmacokinetic studies by providing a stable isotope that can be easily traced in biological systems .

准备方法

合成路线和反应条件

氘标记的达比加特兰酯的合成涉及多个步骤,从氘代溴苯开始。 关键步骤包括硝化、氰化、Pinner 反应、酯化、还原和烷基化 . 最终产物是通过将氘代 O-正己基氨基甲酸酯衍生物与氘代苯并咪唑缩合而得到的 .

工业生产方法

达比加特兰酯-d13 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高产率和纯度。 使用氘代试剂和溶剂对于在整个合成过程中保持氘标记至关重要 .

化学反应分析

反应类型

达比加特兰酯-d13 经历各种化学反应,包括:

还原: 涉及添加氢或去除氧。

取代: 涉及将一个官能团替换为另一个官能团.

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和过氧化氢。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂.

主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .

科学研究应用

作用机制

达比加特兰酯-d13 是一种前药,它被水解为达比加特兰,一种直接的凝血酶抑制剂。 凝血酶是凝血级联反应中的关键酶,负责将纤维蛋白原转化为纤维蛋白,纤维蛋白构成血栓的基础 . 通过抑制凝血酶,达比加特兰可防止血栓形成,从而降低中风和其他血栓栓塞事件的风险 .

相似化合物的比较

类似化合物

华法林: 一种较老的抗凝剂,通过抑制维生素 K 依赖性凝血因子发挥作用。

利伐沙班: 一种直接的 Xa 因子抑制剂。

阿哌沙班: 另一种直接的 Xa 因子抑制剂.

独特之处

达比加特兰酯-d13 由于其直接抑制凝血酶及其氘标记,在药代动力学研究中具有优势,因此具有独特性。 与华法林不同,它不需要定期监测血液,并且食物和药物相互作用更少 .

生物活性

Dabigatran etexilate-d13 is a stable isotope-labeled form of dabigatran etexilate, a prodrug that is converted into the active thrombin inhibitor dabigatran. This compound is primarily used in anticoagulation therapy to prevent thromboembolic events. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

Dabigatran etexilate is hydrolyzed to dabigatran by carboxylesterases in the intestines and liver. Dabigatran acts as a reversible competitive inhibitor of thrombin, which is crucial in the coagulation cascade for converting fibrinogen into fibrin. By inhibiting both free and fibrin-bound thrombin, dabigatran effectively prevents thrombus formation and platelet aggregation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : Following oral administration, dabigatran etexilate is rapidly absorbed, with peak plasma concentrations (Cmax) typically occurring about 2 hours post-dose .

- Bioavailability : The oral bioavailability of dabigatran is relatively low (3-7%), influenced by the acidity of the stomach. Formulations that maintain an acidic environment enhance absorption significantly .

- Elimination Half-Life : The terminal elimination half-life ranges from 12 to 14 hours, allowing for twice-daily dosing in clinical settings .

- Renal Excretion : Approximately 80% of the drug is eliminated unchanged via renal pathways, making renal function a critical consideration in dosing .

Biological Activity Data

The biological activity of this compound has been assessed in various studies. Below is a summary table of key findings:

Clinical Implications and Case Studies

Dabigatran etexilate has been widely studied for its efficacy in preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation, as well as for treating deep vein thrombosis (DVT) and pulmonary embolism:

- Stroke Prevention : Clinical trials have demonstrated that dabigatran significantly reduces the risk of stroke compared to traditional anticoagulants like warfarin, with a favorable safety profile .

- DVT Treatment : In a case study involving patients undergoing orthopedic surgery, dabigatran was shown to be effective in preventing postoperative DVT with a predictable pharmacokinetic profile that allowed fixed dosing without routine coagulation monitoring .

- Bioequivalence Studies : A recent study confirmed that a new tablet formulation of dabigatran etexilate was bioequivalent to existing capsule formulations, supporting its use across diverse patient populations .

属性

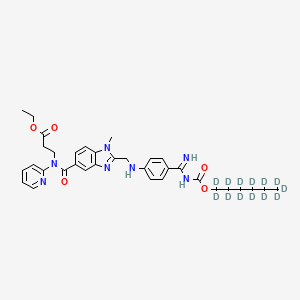

IUPAC Name |

ethyl 3-[[1-methyl-2-[[4-[N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGXQBZTULBEEQ-BTQQZDERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N7O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。